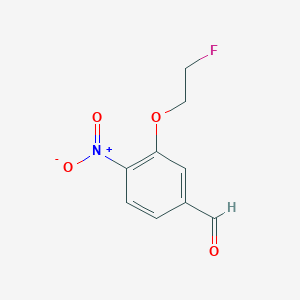
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoroethoxy group and a nitro group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-nitrobenzaldehyde and 2-fluoroethanol.
Catalyst: A suitable acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: 3-(2-Fluoroethoxy)-4-nitrobenzoic acid.
Reduction: 3-(2-Fluoroethoxy)-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluoroethoxy)benzaldehyde
- 4-Nitrobenzaldehyde
- 3-(2-Fluoroethoxy)-4-aminobenzaldehyde
Uniqueness
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde is unique due to the presence of both a fluoroethoxy group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H8FNO4 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
3-(2-fluoroethoxy)-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8FNO4/c10-3-4-15-9-5-7(6-12)1-2-8(9)11(13)14/h1-2,5-6H,3-4H2 |
Clave InChI |
WOJCPFWWQMWOLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)OCCF)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




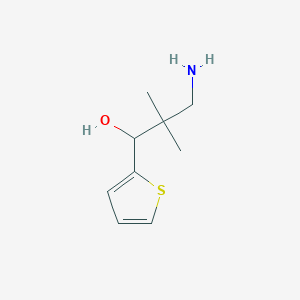



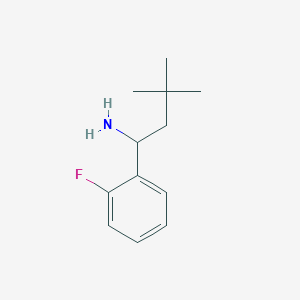


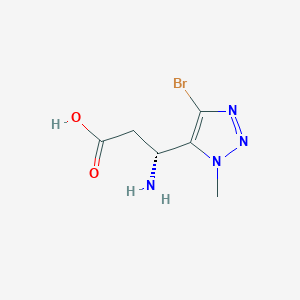
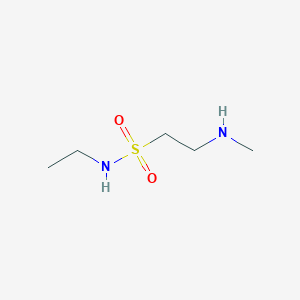
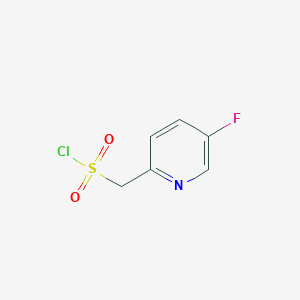
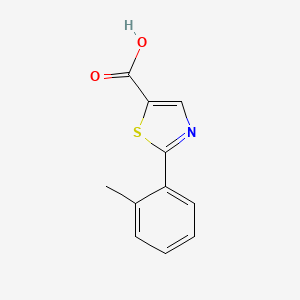
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
